
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as DCTP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCTP is a member of the pyrimidine family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for a variety of scientific research applications, including its potential as an anticancer agent, antiviral agent, and antimicrobial agent. In particular, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Finally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and replication. For example, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the modulation of immune system function. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its high potency and selectivity, which allows for the study of specific biological pathways and processes. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potential toxicity, which requires careful attention to dosing and exposure levels.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, including the development of new synthetic methods for the compound, the identification of new biological targets and pathways for the compound, and the optimization of dosing and exposure levels for therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and to identify potential drug interactions and side effects. Overall, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a promising candidate for further study as a potential therapeutic agent for cancer, viral infections, and bacterial infections.
Synthesemethoden
The synthesis of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of ethyl cyanoacetate with 2,3-dichlorobenzaldehyde to form the intermediate ethyl 4-(2,3-dichlorophenyl)-2-oxobut-3-enoate. This intermediate is then reacted with thiourea to form the final product, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The synthesis of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a multi-step process that requires careful attention to reaction conditions and purification methods.
Eigenschaften
Produktname |
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molekularformel |
C15H16Cl2N2O2S |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
ethyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-4-21-14(20)11-8(2)19(3)15(22)18-13(11)9-6-5-7-10(16)12(9)17/h5-7,13H,4H2,1-3H3,(H,18,22) |
InChI-Schlüssel |
PHHLYNIUZKJDFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)

![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)


![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)